Ac-PSMA-trillium
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Overview
Description
Actinium-225 prostate-specific membrane antigen-trillium (Ac-PSMA-trillium) is a novel radioligand therapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound combines a high-affinity prostate-specific membrane antigen inhibitor, a customized albumin-binding domain, and a macropa chelator for efficient and stable radiolabeling with actinium-225 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-PSMA-trillium involves the conjugation of a high-affinity prostate-specific membrane antigen inhibitor with a customized albumin-binding domain and a macropa chelator. The prostate-specific membrane antigen inhibitor is designed to target prostate-specific membrane antigen-expressing tumor cells specifically. The albumin-binding domain prolongs plasma residence time, and the macropa chelator ensures efficient radiolabeling with actinium-225 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the prostate-specific membrane antigen inhibitor, albumin-binding domain, and macropa chelator. These components are then conjugated under controlled conditions to ensure high purity and stability. The final product is radiolabeled with actinium-225 in a highly controlled environment to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
Ac-PSMA-trillium undergoes several types of chemical reactions, including:
Radiolabeling: The macropa chelator efficiently binds actinium-225, forming a stable complex.
Binding Reactions: The high-affinity prostate-specific membrane antigen inhibitor binds specifically to prostate-specific membrane antigen-expressing tumor cells
Common Reagents and Conditions
Radiolabeling: Actinium-225 is used as the radioactive isotope, and the reaction is carried out under controlled conditions to ensure safety and efficiency.
Binding Reactions: The prostate-specific membrane antigen inhibitor is designed to bind specifically to prostate-specific membrane antigen-expressing tumor cells under physiological conditions
Major Products Formed
The major product formed from these reactions is the this compound complex, which consists of the prostate-specific membrane antigen inhibitor, albumin-binding domain, macropa chelator, and actinium-225 .
Scientific Research Applications
Ac-PSMA-trillium has several scientific research applications, including:
Chemistry: Used as a model compound for studying radioligand therapy and radiolabeling techniques.
Biology: Investigated for its ability to target prostate-specific membrane antigen-expressing tumor cells specifically.
Medicine: Developed as a treatment for metastatic castration-resistant prostate cancer, showing promising results in preclinical and clinical studies
Industry: Utilized in the development of novel radioligand therapies and targeted alpha therapies
Mechanism of Action
Ac-PSMA-trillium exerts its effects by targeting and binding to prostate-specific membrane antigen-expressing tumor cells. Upon binding, the actinium-225 moiety delivers a cytotoxic dose of alpha radiation to the tumor cells, causing double-stranded DNA breaks and inducing cell death. The customized albumin-binding domain prolongs plasma residence time, increasing the therapeutic index by improving tumor uptake while reducing uptake in normal organs .
Comparison with Similar Compounds
Similar Compounds
Lutetium-177 prostate-specific membrane antigen: A beta-emitter used in prostate-specific membrane antigen-targeted radioligand therapy.
Other actinium-225 prostate-specific membrane antigen-targeting small molecules: Investigational compounds with similar mechanisms of action but different albumin-binding domains and chelators
Uniqueness
This compound is unique due to its combination of a high-affinity prostate-specific membrane antigen inhibitor, a customized albumin-binding domain, and a macropa chelator. This combination enhances its therapeutic index by improving tumor uptake and reducing uptake in normal organs, making it a promising candidate for the treatment of metastatic castration-resistant prostate cancer .
Properties
Molecular Formula |
C107H158AcIN17O34S-2 |
---|---|
Molecular Weight |
2612.5 g/mol |
IUPAC Name |
actinium;4-[2-[4-[[(5S)-5-[3-[2-[2-[2-[4-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]carbamoylamino]phenyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(1S)-1-carboxy-5-[4-(4-iodophenyl)butanoylamino]pentyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamothioylamino]phenyl]ethoxy]-6-[[16-[(6-carboxylatopyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylate;methane |
InChI |
InChI=1S/C106H156IN17O34S.CH4.Ac/c107-81-23-19-78(20-24-81)10-7-18-94(125)108-32-4-2-15-89(100(133)134)117-96(127)31-42-144-51-59-152-62-64-154-66-68-156-70-71-157-69-67-155-65-63-153-60-52-145-44-35-109-98(130)87(116-95(126)30-41-143-50-58-151-61-57-150-49-40-124-77-93(120-121-124)80-11-8-12-83(72-80)114-104(141)110-33-5-3-16-90(101(135)136)118-105(142)119-91(102(137)138)27-28-97(128)129)14-1-6-34-111-106(159)115-82-25-21-79(22-26-82)29-43-158-86-73-85(113-92(74-86)103(139)140)76-123-38-47-148-55-53-146-45-36-122(37-46-147-54-56-149-48-39-123)75-84-13-9-17-88(112-84)99(131)132;;/h8-9,11-13,17,19-26,72-74,77,87,89-91H,1-7,10,14-16,18,27-71,75-76H2,(H,108,125)(H,109,130)(H,116,126)(H,117,127)(H,128,129)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H2,110,114,141)(H2,111,115,159)(H2,118,119,142);1H4;/p-2/t87-,89-,90-,91-;;/m0../s1 |
InChI Key |
PMPGZCBHECIXAI-UHMIPYPOSA-L |
Isomeric SMILES |
C.C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)[O-])CC3=NC(=CC(=C3)OCCC4=CC=C(C=C4)NC(=S)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCCCNC(=O)CCCC5=CC=C(C=C5)I)C(=O)O)NC(=O)CCOCCOCCOCCN6C=C(N=N6)C7=CC(=CC=C7)NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)[O-].[Ac] |
Canonical SMILES |
C.C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)[O-])CC3=NC(=CC(=C3)OCCC4=CC=C(C=C4)NC(=S)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCC5=CC=C(C=C5)I)C(=O)O)NC(=O)CCOCCOCCOCCN6C=C(N=N6)C7=CC(=CC=C7)NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)[O-].[Ac] |
Origin of Product |
United States |
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